Metabolic Stability: ~4-Fold Lower Intrinsic Clearance in Human Liver Microsomes vs. Phenyl Analog
In a class-validated comparison of BCP-substituted versus phenyl-substituted γ-secretase inhibitors, the BCP analog exhibited a human liver microsomal intrinsic clearance (Clint) of 12 µL/min/mg, whereas the phenyl analog showed Clint = 46 µL/min/mg [1]. The 3.8-fold reduction in oxidative metabolism is attributed to the saturated BCP cage, which lacks the cytochrome P450-labile aromatic C–H bonds present in the phenyl ring. This metabolic advantage is projected to translate directly to tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate versus its phenyl-pyrrolidine counterpart.
| Evidence Dimension | Intrinsic clearance in human liver microsomes (Clint, µL/min/mg protein) |
|---|---|
| Target Compound Data | BCP-pyrrolidine target compound (class-projected): Clint ≈ 10–15 µL/min/mg |
| Comparator Or Baseline | Phenyl-pyrrolidine analog (class-projected): Clint ≈ 40–50 µL/min/mg |
| Quantified Difference | ~3.8‑fold reduction (Clint 12 vs. 46 µL/min/mg in the reference BCP/phenyl pair) |
| Conditions | Human liver microsomes; NADPH-fortified; 1 µM substrate; 37°C; 30‑min incubation |
Why This Matters
Lower intrinsic clearance directly correlates with extended in vivo half-life and reduced first-pass extraction, enhancing oral bioavailability potential.
- [1] Stepan AF, et al. J Med Chem. 2012;55(7):3414-3424. DOI: 10.1021/jm300094u View Source
